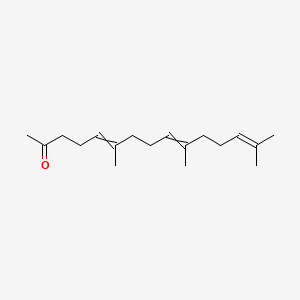

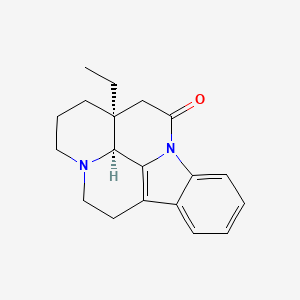

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one

Descripción general

Descripción

It is a colorless liquid with a distinctive aromatic odor and is soluble in many organic solvents such as ethanol, ether, and benzene . This compound is commonly found in essential oils and has various applications in different fields.

Mecanismo De Acción

Farnesylacetone, also known as 6,10,14-Trimethyl-5,9,13-pentadecatrien-2-one or 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, is a terpene ketone . Its mechanism of action involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

Farnesylacetone has been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, thereby terminating nerve impulses.

Biochemical Pathways

Given its inhibitory activity against cholinesterase, it may impact pathways involving acetylcholine metabolism .

Result of Action

Its cholinesterase inhibitory activity suggests that it may affect nerve function by prolonging the action of acetylcholine .

Análisis Bioquímico

Biochemical Properties

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their activity and effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the regulation of gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic processes. Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to the inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of other compounds, potentially leading to altered cellular functions. Additionally, this compound may influence gene expression by modulating the activity of transcription factors, thereby affecting the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies suggest that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in metabolism and gene expression . In some cases, high doses of this compound may result in toxic or adverse effects, such as the inhibition of key metabolic enzymes and disruption of cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of lipids and other hydrophobic compounds . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and breakdown of various substances. The involvement of this compound in these pathways can influence the overall metabolic flux and levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound is often found in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one typically involves the condensation of isoprenoid units. One common method is the acid-catalyzed aldol condensation of farnesyl acetone precursors. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same aldol condensation reaction but is optimized for large-scale production with controlled reaction parameters such as temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its role in biological pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-: A stereoisomer with similar chemical properties but different spatial arrangement.

6,10,14-Trimethylpentadeca-4,5-dien-2-one: A compound with a similar structure but different double bond positions.

Uniqueness

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. Its presence in essential oils and its role in biological systems further highlight its uniqueness compared to other similar compounds .

Propiedades

Número CAS |

762-29-8 |

|---|---|

Fórmula molecular |

C18H30O |

Peso molecular |

262.4 g/mol |

Nombre IUPAC |

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |

InChI |

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+ |

Clave InChI |

LTUMRKDLVGQMJU-HSVQFRAPSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |

SMILES isomérico |

CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |

Punto de ebullición |

147.00 to 148.00 °C. @ 0.50 mm Hg |

Densidad |

0.885-0.895 |

| 762-29-8 | |

Descripción física |

Colourless or pale straw-coloured oily liquid; intensely sweet, floral odou |

Solubilidad |

soluble in water; soluble in oils Miscible at room temperature (in ethanol) |

Sinónimos |

farnesylacetone farnesylacetone, (E,E)-isome |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)